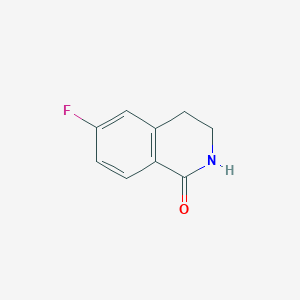

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYARJVVFMRVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443942 | |

| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-84-8 | |

| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.

Introduction and Strategic Importance

This compound belongs to the class of isoquinolinones, a scaffold present in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position of the isoquinolinone core is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 214045-84-8 | [1][2] |

| Molecular Formula | C₉H₈FNO | [1][2] |

| Molecular Weight | 165.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 116.4-117.2 °C | [1] |

| Boiling Point (Predicted) | 404.1 ± 45.0 °C | [1] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.41 ± 0.20 | [1] |

| XLogP3 | 1.3 | [1] |

Synthesis and Mechanistic Insights

Conceptual Synthetic Workflow:

The synthesis would likely commence with a commercially available fluorinated phenethylamine derivative, which is then acylated, followed by an intramolecular Friedel-Crafts-type cyclization to yield the target lactam.

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative):

Step 1: Acetylation of 4-Fluorophenethylamine

-

To a solution of 4-fluorophenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-(4-fluorophenethyl)acetamide.

Causality: The acetylation step is crucial to introduce the acetyl group that will form the lactam ring in the subsequent cyclization. Pyridine can be used as both a solvent and a base to neutralize the acetic acid byproduct.

Step 2: Intramolecular Cyclization

-

Add the crude N-(4-fluorophenethyl)acetamide to polyphosphoric acid (PPA) or a similar dehydrating/acidic agent.

-

Heat the mixture to a temperature typically ranging from 80 to 120 °C for several hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

The resulting precipitate, this compound, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Causality: The strong acid, such as PPA, protonates the acetyl carbonyl, making the adjacent carbon more electrophilic. This facilitates the intramolecular electrophilic attack on the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the dihydroisoquinolinone ring system.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the fluorinated benzene ring. The proton ortho to the carbonyl group (C8-H) will likely be the most deshielded. The fluorine atom will induce splitting of the adjacent proton signals (³JH-F and ⁴JH-F coupling).

-

Aliphatic Region (δ 2.5-4.0 ppm): Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the dihydroisoquinoline ring system. The methylene group adjacent to the nitrogen atom will be more deshielded than the one adjacent to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide carbonyl carbon.

-

Aromatic Carbons (δ ~110-165 ppm): Six signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JC-F).

-

Aliphatic Carbons (δ ~25-45 ppm): Two signals for the two sp³ hybridized methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-F Stretch: An absorption band in the region of 1000-1200 cm⁻¹ due to the C-F stretching vibration.

-

Aromatic C-H and C=C Stretches: Typical absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. Key fragmentation patterns would likely involve the loss of CO (m/z 137) and subsequent fragmentation of the dihydroisoquinoline ring.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Lactam Moiety: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diversity. The carbonyl group can undergo reduction.

-

Aromatic Ring: The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions. It can also be a site for nucleophilic aromatic substitution under certain conditions.

Significance in Drug Discovery

The 3,4-dihydroisoquinolin-1-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The introduction of fluorine can enhance drug-like properties. While specific pharmacological studies on this compound are not extensively documented, its derivatives are being explored for various therapeutic applications, including as inhibitors of enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2), which are implicated in cancer.[4][5]

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature for this specific compound, can be achieved through established synthetic routes. The predicted spectroscopic and reactivity profiles provide a solid foundation for its use in the design and synthesis of novel bioactive molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position can modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of the chemical identity, synthesis, characterization, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Compound Identification and Physicochemical Properties

CAS Number: 214045-84-8[1][2][3]

Chemical Name: this compound[2]

Synonyms: 6-Fluoro-3,4-dihydro-1(2H)-isoquinolinone[1][3]

Molecular Formula: C₉H₈FNO[2][3]

Molecular Weight: 165.16 g/mol [1][2]

Chemical Structure

The chemical structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring, with a fluorine atom substituted at the 6-position of the isoquinoline core.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 165.16 g/mol | [1][2] |

| Molecular Formula | C₉H₈FNO | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically >98% | [3] |

| InChI Key | QAYARJVVFMRVQJ-UHFFFAOYSA-N | [3] |

Synthesis and Elucidation

General Synthetic Strategies

Two prominent methods for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core are the Bischler-Napieralski reaction and the Castagnoli–Cushman reaction.

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of N-acyl-β-phenylethylamines using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid to form a 3,4-dihydroisoquinoline, which can be further oxidized or modified.[4]

-

Castagnoli–Cushman Reaction: This is a three-component reaction involving a homophthalic anhydride, an aldehyde, and an amine to produce substituted 3,4-dihydroisoquinolin-1-one derivatives. This method has been successfully employed for the synthesis of a variety of analogs.[5][6]

Caption: A generalized workflow for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this exact compound is not provided in the search results, the expected characteristic signals based on its structure and data from similar compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The two methylene groups in the dihydro-isoquinolinone ring will appear as triplets or multiplets in the aliphatic region. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms. The carbonyl carbon will resonate at a characteristic downfield shift. The fluorine substitution will cause splitting of the signals for the carbon atoms in its vicinity (C-F coupling).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretching vibration, the C=O (amide) stretching vibration, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

Reactivity and Chemical Behavior

The reactivity of this compound is influenced by the presence of the lactam functionality, the aromatic ring, and the fluorine substituent.

-

N-Alkylation/Arylation: The secondary amine within the lactam ring can be functionalized through N-alkylation or N-arylation reactions, allowing for the introduction of various substituents to explore structure-activity relationships.

-

Electrophilic Aromatic Substitution: The electron-donating effect of the amide nitrogen and the electron-withdrawing effect of the fluorine atom will direct electrophilic substitution on the aromatic ring.

-

Modification of the Lactam Ring: The carbonyl group can potentially undergo reduction or other transformations, and the adjacent methylene group can be a site for functionalization.

Applications in Drug Discovery and Development

The 3,4-dihydroisoquinolin-1-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[7] The introduction of a fluorine atom is a common strategy in drug design to improve metabolic stability, enhance binding affinity, and modulate lipophilicity.

Potential Biological Targets

While the specific biological targets of this compound are not explicitly detailed in the provided search results, derivatives of the 3,4-dihydroisoquinolin-1-one scaffold have shown activity against various targets, suggesting potential avenues of investigation for the 6-fluoro analog.

-

WDR5 Inhibition: A structurally related analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WD repeat-containing protein 5 (WDR5).[8] WDR5 is a key component of histone methyltransferase complexes, and its inhibition has shown therapeutic potential in certain cancers.[8]

Caption: A putative signaling pathway illustrating the potential mechanism of action via WDR5 inhibition.

-

Antioomycete Activity: Various derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their activity against plant pathogens like Pythium recalcitrans.[5][6] This suggests potential applications in agrochemicals.

Rationale for Fluorine Substitution

The presence of the fluorine atom at the 6-position is a deliberate design choice in medicinal chemistry. Fluorine can:

-

Block Metabolic Sites: Prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Modulate pKa: Alter the acidity or basicity of nearby functional groups.

-

Enhance Binding Affinity: Form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.

-

Improve Membrane Permeability: Increase lipophilicity, which can enhance cell membrane penetration.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general, representative protocols for the synthesis and biological evaluation of similar compounds.

General Synthesis via Castagnoli–Cushman Reaction

-

To a solution of 4-fluorohomophthalic anhydride (1 equivalent) in a suitable solvent (e.g., toluene), add the desired amine (1.1 equivalents) and aldehyde (1.1 equivalents).

-

Heat the reaction mixture under reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound derivative.

General Protocol for In Vitro Biological Assay (e.g., WDR5 Inhibition)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution to obtain a range of concentrations.

-

In a suitable assay plate, add the recombinant WDR5 protein, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Measure the fluorescence polarization or other relevant signal using a plate reader.

-

Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its fluorinated isoquinolinone core is a promising scaffold for the development of inhibitors of various biological targets, including WDR5. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its strategic application as a privileged scaffold in the design of targeted therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 214045-84-8) is a synthetic organic compound featuring a dihydroisoquinolinone core with a fluorine atom substituted at the 6-position of the aromatic ring.[1][2][3][4] This substitution is of high strategic importance in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₈FNO | [2][3][5][6] |

| Molecular Weight | 165.16 g/mol | [2][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 116.4-117.2 °C | [6] |

| CAS Number | 214045-84-8 | [1][2][5] |

Strategic Importance in Drug Development

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its rigid conformation and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein targets. The introduction of a fluorine atom at the 6-position further enhances its utility.

Application in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme family involved in DNA repair. Inhibitors of PARP have emerged as a major breakthrough in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 3,4-dihydroisoquinolin-1-one core is a validated pharmacophore for PARP inhibition. Research has shown that derivatives, such as 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one carboxamides, are potent PARP inhibitors.[7][8] The 6-fluoro isomer serves as a closely related and valuable building block for exploring the structure-activity relationship (SAR) in this class of inhibitors, aiming to optimize potency and pharmacokinetic profiles.[7]

Role as a Scaffold for EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is a validated target in various cancers. The 3,4-dihydroisoquinolin-1(2H)-one lactam has been successfully employed as a core scaffold to develop potent and selective EZH2 inhibitors. By cyclizing a flexible linker into the rigid lactam structure, researchers have significantly improved ligand efficiency and potency. The strategic placement of substituents on this core, including on the aromatic ring, is key to optimizing interactions with the EZH2 active site. The this compound intermediate is therefore a critical component for generating novel EZH2 inhibitors with improved drug-like properties.

Synthesis and Mechanistic Considerations

Author's Note on the Proposed Synthesis:

The following protocol is constructed based on well-established chemical principles and analogous transformations reported for similar structures, such as the synthesis of 6-hydroxy-3,4-dihydroquinolinone.[9] This provides a robust and scientifically sound pathway for researchers to produce the target compound.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-(2-(4-fluorophenyl)ethyl)-3-chloropropanamide (Intermediate)

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add 2-(4-fluorophenyl)ethan-1-amine (1.0 eq), triethylamine (1.1 eq), and a suitable solvent like methyl ethyl ketone.

-

Cooling: Cool the resulting mixture to approximately 10°C using an ice bath.

-

Acylation: Slowly add 3-chloropropionyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not rise excessively. After the addition is complete, allow the reaction temperature to increase to 60°C.

-

Reaction Completion: Maintain the mixture at reflux for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Work-up: Cool the reaction mixture. Filter off the triethylamine hydrochloride salt. The filtrate contains the crude product, which can be concentrated under reduced pressure and purified by recrystallization or chromatography if necessary.

Causality: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

Reactor Setup: Charge a reactor with a strong Lewis acid, such as aluminum chloride (AlCl₃) (2.0-3.0 eq), and a high-boiling, non-reactive solvent.

-

Addition of Intermediate: Slowly add the N-(2-(4-fluorophenyl)ethyl)-3-chloropropanamide intermediate from Step 1 to the Lewis acid suspension.

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 130-150°C). The electrophilic aromatic substitution is driven by heat. The position of cyclization is directed ortho to the activating ethylamine group.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically several hours).

-

Quenching and Work-up: Carefully cool the reaction mixture and quench by slowly pouring it onto crushed ice and water. This will hydrolyze the aluminum complexes.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The success of each step should be confirmed by analytical techniques. The formation of the amide intermediate in Step 1 and the final product in Step 2 should be verified by comparing their retention factors (TLC) and mass-to-charge ratios (MS) with the expected values. The final product's identity and purity must be confirmed by NMR spectroscopy.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.2 ppm): Three protons will be present in this region. The proton at C5 (ortho to the fluorine) will likely appear as a doublet of doublets. The proton at C8 (adjacent to the carbonyl) will be a doublet, and the proton at C7 will be a triplet or doublet of doublets, with coupling to both the C8 proton and the fluorine atom.

-

Aliphatic Region (δ 2.8-3.6 ppm): Two triplets are expected, corresponding to the two methylene groups (-CH₂-CH₂-) in the dihydroisoquinoline ring system. The triplet around δ 3.5 ppm would correspond to the CH₂ group attached to the nitrogen, while the triplet around δ 3.0 ppm would correspond to the benzylic CH₂ group.

-

Amide Proton (δ ~6.0-8.0 ppm): A broad singlet corresponding to the N-H proton.

-

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals.

-

Carbonyl Carbon (C1): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine (C6) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be shifted downfield. The carbons ortho and meta to the fluorine will show smaller C-F couplings.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 25-45 ppm) for the C3 and C4 methylene groups.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 165. Subsequent fragmentation patterns would likely involve the loss of CO (m/z = 137) and other characteristic fragments of the isoquinoline core.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass, confirming the elemental composition. For C₉H₈FNO, the calculated exact mass [M+H]⁺ is 166.0663.

Conclusion and Future Outlook

This compound is a strategically important building block for modern drug discovery. Its rigid core and the presence of a fluorine atom provide medicinal chemists with a powerful tool to design potent and selective inhibitors for critical oncology targets like PARP and EZH2. The synthetic route, logically derived from established chemical principles, is robust and scalable. As the fields of targeted therapy and epigenetic modulation continue to expand, the demand for well-characterized, high-purity heterocyclic intermediates like this one will undoubtedly grow, making it a valuable compound in the arsenal of any drug development professional.

References

- 1. 214045-84-8 | CAS DataBase [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. 214045-84-8|6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Pathways, Protocols, and Mechanistic Insights

Abstract

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily due to the favorable pharmacological properties imparted by the fluorine substituent and the isoquinolinone core. This guide provides an in-depth exploration of viable and documented synthetic pathways for this target molecule. We will dissect two primary strategies: a modern, convergent approach via the three-component Castagnoli-Cushman reaction and a classic, linear synthesis utilizing the Bischler-Napieralski reaction. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis to guide strategic synthetic planning.

Introduction: The Significance of Fluorinated Isoquinolinones

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The 3,4-dihydro-2H-isoquinolin-1-one core, a prevalent motif in natural products and pharmaceuticals, provides a rigid framework for orienting functional groups in three-dimensional space. The combination of these two features in this compound makes it a highly valuable building block for the synthesis of novel therapeutics. This guide moves beyond a simple recitation of steps to explain the causality behind the chosen reagents and conditions, providing a robust framework for practical application in the laboratory.

Pathway I: The Castagnoli-Cushman Three-Component Reaction (3-CR)

The Castagnoli-Cushman Reaction (CCR) is a powerful [4+2] cyclocondensation that constructs the isoquinolinone core in a single, convergent step from three readily available components.[1][2] This approach is notable for its efficiency and atom economy. For the synthesis of the N-unsubstituted target, ammonium acetate serves as an effective source of ammonia.[3][4]

Strategic Overview & Precursor Synthesis

The key to this pathway is the preparation of 4-fluorohomophthalic anhydride . While not commercially available, a robust synthesis has been reported, which we will adopt here.[4] The overall strategy is outlined below.

Caption: Workflow for the synthesis of the target molecule via the Castagnoli-Cushman reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluorohomophthalic Anhydride (Precursor)

This protocol is adapted from the multi-step synthesis described by Ivanova et al. for a similar fluorinated analog.[4]

-

Knoevenagel Condensation: To a solution of 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine. Heat the mixture to reflux for 4-6 hours. After cooling, pour the mixture into dilute HCl to precipitate the product. Filter, wash with water, and dry to yield 3-fluoro-cinnamic acid.

-

Hydrogenation: Dissolve the 3-fluoro-cinnamic acid in methanol/THF and subject it to hydrogenation (H₂, 1 atm) over a 10% Pd/C catalyst until hydrogen uptake ceases (approx. 12 hours). Filter the catalyst and concentrate the solvent in vacuo to obtain 3-fluorophenyl-propionic acid.

-

Intramolecular Friedel-Crafts Acylation:

-

Convert the carboxylic acid to its acid chloride by reacting with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dry DCM at room temperature for 2 hours.[4]

-

In a separate flask, prepare a slurry of AlCl₃ (2.5 eq) in carbon disulfide (CS₂) at 0 °C. Add the freshly prepared acid chloride dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

Carefully quench the reaction by pouring it onto ice/conc. HCl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the cyclic ketone precursor.

-

-

Oxidation & Anhydride Formation:

-

The cyclic ketone can be oxidized to 4-fluorohomophthalic acid using various methods, such as with aqueous hydrogen peroxide under basic conditions.[4]

-

To a suspension of the dried 4-fluorohomophthalic acid in a suitable solvent (e.g., toluene), add acetic anhydride (1.5 eq). Heat the mixture to reflux for 2-3 hours.[5][6] Cool the solution to induce crystallization. Filter the solid and wash with a cold solvent to yield the pure 4-fluorohomophthalic anhydride.

-

Protocol 2: Three-Component Castagnoli-Cushman Reaction

-

Reaction Setup: In a round-bottom flask, combine 4-fluorohomophthalic anhydride (1.0 eq), ammonium acetate (1.5 eq), and formaldehyde (1.2 eq, typically as a 37% aqueous solution or paraformaldehyde) in a suitable solvent such as acetonitrile or toluene.[2][4]

-

Reaction Execution: Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed with saturated NaHCO₃ solution, followed by brine, then dried over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Pathway II: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclodehydration of a β-arylethylamide.[7][8] This represents a classic, linear approach to the target molecule's core structure.

Strategic Overview & Retrosynthesis

The key to this pathway is the regioselective cyclization of an N-acylated phenethylamine. To achieve the desired 6-fluoro substitution pattern, the synthesis must begin with 2-(3-fluorophenyl)ethan-1-amine. The electron-donating character of the alkyl group and the activating nature of the fluorine (in a meta position) direct the electrophilic aromatic substitution to the para position relative to the fluorine atom, yielding the desired regioisomer.

Caption: Revised workflow for a classical synthesis via intramolecular Friedel-Crafts alkylation.

Detailed Experimental Protocol

This pathway involves the synthesis of an N-(2-chloroethyl)acetamide precursor followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation.

-

Amidation: In a round-bottom flask, combine 3-fluorophenylacetic acid (1.0 eq) and ethanolamine (1.1 eq). Heat the mixture (neat or in a high-boiling solvent like xylene with a Dean-Stark trap) at 140-160 °C for several hours until water evolution ceases. Cool the mixture and purify the resulting N-(2-hydroxyethyl)-2-(3-fluorophenyl)acetamide, typically by recrystallization.

-

Chlorination: Dissolve the N-(2-hydroxyethyl)acetamide (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours. Carefully quench the reaction with ice water or a saturated NaHCO₃ solution. Separate the organic layer, dry it over Na₂SO₄, and concentrate in vacuo to yield N-(2-chloroethyl)-2-(3-fluorophenyl)acetamide.

-

Intramolecular Friedel-Crafts Alkylation:

-

Caution: This reaction should be performed under anhydrous conditions.

-

Suspend aluminum chloride (AlCl₃) (2.0-3.0 eq) in a dry, high-boiling solvent like dichlorobenzene or nitrobenzene.

-

Add the N-(2-chloroethyl)-2-(3-fluorophenyl)acetamide precursor dropwise as a solution in the same solvent.

-

Heat the reaction mixture to 130-150 °C for 2-6 hours. The high temperature is necessary to drive the cyclization of the moderately activated aromatic ring.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

After solvent removal, purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Comparative Analysis of Synthetic Pathways

| Metric | Pathway I: Castagnoli-Cushman | Pathway II: Friedel-Crafts |

| Strategy | Convergent, Multi-component | Linear |

| Key Reaction | [4+2] Cyclocondensation | Intramolecular Electrophilic Alkylation |

| Step Count | Long precursor synthesis, but a single step for core assembly. | Moderately long, linear sequence. |

| Reagents | Generally mild reagents for the final step. | Requires strong Lewis acids (AlCl₃) and high temperatures. |

| Scalability | Potentially scalable, common in library synthesis. | Scalable, but requires careful control of exothermic steps. |

| Advantages | High efficiency and complexity generation in the final step. | Utilizes more traditional and well-understood reactions. |

| Disadvantages | Requires synthesis of a complex, non-commercial anhydride precursor. | Harsh reaction conditions; potential for side reactions. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic approaches. The Castagnoli-Cushman reaction offers a modern and elegant convergent solution, ideal for diversity-oriented synthesis, provided the key 4-fluorohomophthalic anhydride precursor can be prepared efficiently. The intramolecular Friedel-Crafts alkylation represents a more traditional, linear pathway that, while requiring harsher conditions, relies on fundamental and robust transformations in organic chemistry. The choice of pathway will ultimately depend on the specific project goals, available starting materials, and the desired scale of the synthesis. Both routes provide a reliable foundation for accessing this valuable fluorinated scaffold for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

A-456-1024-isoQ: A Strategic Guide to Elucidating the Mechanism of Action of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Abstract: The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably potent inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][2][3][4] This guide outlines a comprehensive, multi-pronged strategy for the systematic investigation of the mechanism of action (MoA) of a novel derivative, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (hereafter designated A-456-1024-isoQ). While specific biological data for this exact molecule is not extensively published, its structural similarity to known PARP inhibitors provides a strong, rational starting point for hypothesis-driven inquiry.[1][2] This document provides a roadmap for researchers, detailing the logical flow of experiments from initial target identification to the elucidation of downstream cellular consequences, complete with validated protocols and data interpretation frameworks.

Introduction: The Isoquinolinone Scaffold and the PARP Hypothesis

The isoquinolinone core is a key pharmacophore for targeting the NAD+ binding site of PARP enzymes, particularly PARP1 and PARP2.[1][3] These enzymes are central to the DNA Damage Response (DDR), primarily in the repair of single-strand breaks (SSBs).[5][6] By inhibiting PARP's enzymatic activity, these small molecules prevent the recruitment of repair machinery, leading to the accumulation of SSBs.[5][6][7] In cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, these unresolved SSBs convert to lethal double-strand breaks (DSBs) during replication, inducing cell death through a mechanism known as synthetic lethality.[5][8]

Given the structure of A-456-1024-isoQ, we hypothesize that its primary mechanism of action will involve the inhibition of PARP1. This guide is therefore structured to rigorously test this hypothesis, while remaining open to the discovery of novel or off-target activities.

Phase 1: Target Identification and Engagement

The foundational step in any MoA study is to unequivocally identify the direct molecular target(s) of the compound and confirm that the compound engages this target in a relevant biological context (i.e., within a living cell).[9][10]

Rationale for the Experimental Workflow

We will employ a two-stage approach. First, an unbiased, proteome-wide screen will be used to identify potential binding partners. This is crucial to validate our primary PARP hypothesis and to uncover any unexpected "off-targets." Second, a targeted, biophysical assay will be used to confirm direct engagement with the primary candidate target(s) in intact cells.

Caption: Workflow for Target Identification and Validation.

Experimental Protocols

2.2.1 Protocol: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

-

Principle: This method uses an immobilized version of A-456-1024-isoQ to "pull down" its binding proteins from a complex cell lysate. These proteins are then identified by mass spectrometry.[11][12]

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of A-456-1024-isoQ with a linker arm and a biotin tag suitable for immobilization on streptavidin-coated beads. A control probe with a scrambled or inactive analog should also be prepared.

-

Lysate Preparation: Culture a relevant cell line (e.g., HeLa or a BRCA-mutant ovarian cancer line like KURAMOCHI) and prepare a native cell lysate using a non-denaturing lysis buffer.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated A-456-1024-isoQ immobilized on streptavidin beads. Also, run parallel incubations with beads alone and beads with the control probe to identify non-specific binders.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the list of proteins identified from the active compound pull-down against the control pull-downs. Bona fide targets should be significantly enriched in the active compound sample. PARP1 and PARP2 are expected to be high-confidence hits.

-

2.2.2 Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, increasing its melting temperature. CETSA measures this thermal shift in intact cells, providing direct evidence of target engagement.[13][14][15][16][17]

-

Methodology:

-

Cell Treatment: Treat intact cells (e.g., HeLa) with either vehicle (DMSO) or a saturating concentration of A-456-1024-isoQ (e.g., 10-100x the expected IC50) for 1-2 hours.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

-

Detection: Carefully collect the supernatant (containing soluble protein) and analyze the amount of the target protein (e.g., PARP1) remaining at each temperature point by Western blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.[14]

-

Phase 2: Functional Characterization and Pathway Analysis

Once PARP1 is confirmed as a direct target, the next phase is to quantify the inhibitory effect of A-456-1024-isoQ on its enzymatic function and map the downstream consequences.

Quantifying Enzymatic Inhibition

The potency of A-456-1024-isoQ must be determined through direct enzymatic assays. Comparing its activity against both PARP1 and PARP2 is critical for establishing its selectivity profile.

3.1.1 Protocol: In Vitro Fluorometric PARP1/2 Activity Assay

-

Principle: This assay measures the consumption of the PARP substrate, NAD+, which is proportional to enzyme activity.[18][19]

-

Methodology:

-

Reaction Setup: In a 384-well plate, set up reactions containing PARP assay buffer, recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and serial dilutions of A-456-1024-isoQ or a known inhibitor (e.g., Olaparib) as a positive control.[18]

-

Initiation: Start the reaction by adding NAD+.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add a developer reagent that includes nicotinamidase, which processes the remaining NAD+ to generate a fluorescent signal. The signal is inversely proportional to PARP activity.[18]

-

Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Plot the percent inhibition against the log concentration of A-456-1024-isoQ and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | A-456-1024-isoQ (Hypothetical) | Olaparib (Reference) |

| PARP1 IC50 (nM) | To be determined | ~1-5 nM |

| PARP2 IC50 (nM) | To be determined | ~1-5 nM |

| Selectivity (PARP2/PARP1) | To be determined | ~1 |

| Table 1: Hypothetical Data Summary for In Vitro PARP Inhibition. |

Elucidating the Downstream Signaling Pathway

Inhibition of PARP1's enzymatic function leads to a "trapping" of the PARP1 protein on DNA and prevents the synthesis of Poly(ADP-ribose) (PAR) chains, which are critical for recruiting downstream DNA repair factors.[7][8][20]

Caption: Hypothesized Signaling Pathway of A-456-1024-isoQ Action.

3.2.1 Protocol: Cellular PARylation Assay

-

Principle: This Western blot-based assay directly measures the product of PARP activity (PAR polymers) in cells. An effective inhibitor will reduce the amount of PAR generated in response to DNA damage.[18]

-

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with serial dilutions of A-456-1024-isoQ for 1-2 hours.

-

DNA Damage: Induce DNA damage by treating the cells with a damaging agent like H2O2 (1 mM) or MMS (0.01%) for 15 minutes to robustly activate PARP1.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot: Quantify total protein concentration (e.g., via BCA assay), normalize samples, and perform SDS-PAGE followed by transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for PAR polymers. Subsequently, strip and re-probe the membrane for total PARP1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[18]

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the PAR signal in drug-treated cells relative to the vehicle-treated control confirms cellular inhibition of PARP activity.

-

Conclusion and Future Directions

This guide presents a logical and experimentally robust framework for elucidating the mechanism of action of this compound. The proposed workflow begins with unbiased target identification, confirms target engagement in a cellular context, quantifies enzymatic inhibition, and validates the disruption of the downstream signaling pathway.

Successful completion of these studies will firmly establish whether A-456-1024-isoQ acts as a PARP inhibitor. Subsequent investigations should focus on its cellular phenotype, specifically assessing its synthetic lethal effects in BRCA-mutant versus BRCA-wildtype cell lines, its impact on cell cycle progression, and its ability to induce apoptosis. These further studies will be critical for evaluating its potential as a targeted therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. drugtargetreview.com [drugtargetreview.com]

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in drug development pipelines. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and detailing the experimental methodologies.

Molecular Structure and Key Features

The structure of this compound incorporates a bicyclic system with a lactam functionality and a fluorine substituent on the aromatic ring. This arrangement of atoms gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dihydroisoquinolinone core will show characteristic multiplicities due to spin-spin coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.13 | dd | 8.4, 5.6 |

| Aromatic-H | 7.06 | dt | 2.4, 8.4 |

| Aromatic-H | 7.99 | dd | 8.0, 2.4 |

| -CH₂- (Position 3) | 3.79 | dt | 2.4, 8.4 |

| -CH₂- (Position 4) | 2.72 | t | 7.6 |

| -NH- | 8.30 | s | - |

Note: The chemical shifts and coupling constants are based on data reported for 6-fluoro-3,4-dihydroisoquinoline in CDCl₃ and may vary slightly depending on the solvent and experimental conditions.[1]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is essential for resolving the complex spin systems in the aromatic region and accurately determining the coupling constants. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the lactam will appear significantly downfield. The fluorine substitution will also influence the chemical shifts of the aromatic carbons through C-F coupling.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O | ~165-170 | - |

| Aromatic C-F | 161.7 | 246.6 |

| Aromatic C-H | 113.8 | 21.9 |

| Aromatic C-H | 117.7 | 21.5 |

| Aromatic C-H | 129.5 | 7.2 |

| Quaternary Aromatic C | 128.9 | 7.3 |

| Quaternary Aromatic C | 131.8 | 3.3 |

| -CH₂- (Position 3) | 47.6 | - |

| -CH₂- (Position 4) | 24.3 | - |

Note: The chemical shifts and coupling constants are based on data reported for 6-fluoro-3,4-dihydroisoquinoline in CDCl₃ and may vary slightly depending on the solvent and experimental conditions.[1]

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum is typically recorded on a multinuclear NMR spectrometer.

Data Interpretation: The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom.

| Fluorine Assignment | Chemical Shift (δ, ppm) |

| Ar-F | -115.0 |

Note: The chemical shift is relative to a standard reference, often CFCl₃.[1]

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation: The IR spectrum reveals the presence of specific functional groups. Key absorptions for this compound are expected for the N-H and C=O stretching vibrations of the lactam, as well as C-F and aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (lactam) | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (lactam) | 1650-1690 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch | 1000-1400 |

Self-Validating System: The presence of a strong absorption band in the 1650-1690 cm⁻¹ region, characteristic of a cyclic amide (lactam), in conjunction with an N-H stretching band, provides strong evidence for the core structure of the molecule.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.

Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) will be observed, confirming the molecular formula.

Expected Molecular Ion:

-

Molecular Formula: C₉H₈FNO

-

Monoisotopic Mass: 165.05899 g/mol

Fragmentation Pathway: The fragmentation of this compound will likely involve the loss of small neutral molecules such as CO, and fragmentation of the dihydroisoquinolinone ring.

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the characterization of this compound. The data presented in this guide serves as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this important chemical entity.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, with solubility and stability standing as paramount determinants of a drug's ultimate success. 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated derivative of the dihydroisoquinolinone scaffold, presents a compelling case for thorough characterization. The introduction of a fluorine atom can significantly modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, offering both theoretical insights and practical, step-by-step protocols to empower researchers in their drug discovery endeavors. A deep understanding of these attributes is not merely an academic exercise; it is a foundational requirement for designing effective formulations, predicting in vivo behavior, and ensuring the safety and efficacy of a potential therapeutic agent.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies. The presence of the fluorine atom and the lactam functionality are key determinants of its behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [4][5][6][7] |

| Molecular Weight | 165.16 g/mol | [4][5][7] |

| Appearance | Solid | [4] |

| XLogP3-AA | 1.3 | [7] |

| Hydrogen Bond Donor Count | 1 | [5][7] |

| Hydrogen Bond Acceptor Count | 2 | [5][7] |

| Topological Polar Surface Area | 29.1 Ų | [5][7] |

The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility. The presence of both hydrogen bond donor and acceptor sites will influence its interactions with water and other polar solvents.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy. This section outlines a systematic approach to determining the kinetic and thermodynamic solubility of this compound.

Theoretical Considerations

The solubility of a compound is influenced by its crystal lattice energy, polarity, and the pH of the aqueous medium. For ionizable compounds, solubility can vary significantly with pH. While this compound is not strongly acidic or basic, the lactam nitrogen can exhibit very weak basicity. Therefore, assessing solubility across a physiologically relevant pH range is prudent.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess of solid this compound to each buffer in separate vials. A starting point could be 1-2 mg/mL.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase for analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound prepared in a suitable organic solvent.

Part 2: Stability Profiling

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an integral part of this process, providing insights into the intrinsic stability of the molecule.[8][9]

The Rationale Behind Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[10][11] The primary objectives of these studies are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To establish the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.

Experimental Design for Forced Degradation

The lactam ring in this compound is anticipated to be the primary site of degradation, particularly through hydrolysis. The stability of β-lactam rings, a related structural motif, is known to be highly pH-dependent.[12][13][14][15][16]

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared.[9]

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours), as base-catalyzed hydrolysis of lactams can be rapid.

-

Neutralize with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Store at room temperature and analyze at different time intervals.

-

-

Thermal Degradation:

-

Incubate the solution of the compound in a neutral buffer at an elevated temperature (e.g., 60°C).

-

Also, expose the solid compound to the same temperature.

-

Analyze at predetermined time points.

-

-

Photostability:

-

Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of an analytical method that can separate the parent compound from all potential degradation products.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Mass spectrometry (MS) is invaluable for the identification of degradation products.

The goal is to achieve baseline separation of the parent peak from any new peaks that appear under stress conditions.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Solubility Data

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 2.0 | 25 | Thermodynamic | |

| 4.5 | 25 | Thermodynamic | |

| 6.8 | 25 | Thermodynamic | |

| 7.4 | 25 | Thermodynamic | |

| 7.4 | 25 | Kinetic |

Table 2: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 h | ||

| 0.1 M NaOH, RT | 4 h | ||

| 3% H₂O₂, RT | 24 h | ||

| Thermal (60°C, solution) | 48 h | ||

| Photolytic (ICH Q1B) | - |

Conclusion

A thorough investigation of the solubility and stability of this compound is a non-negotiable step in its journey as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for generating the critical data required for informed decision-making in the drug development process. By understanding how this molecule behaves in aqueous environments and under various stress conditions, researchers can proactively address potential liabilities, optimize formulation strategies, and ultimately increase the probability of advancing a safe and effective therapeutic agent to the clinic.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8FNO | CID 10725709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijariie.com [ijariie.com]

- 12. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide to Target Identification and Validation

Foreword: From Privileged Scaffold to Targeted Therapy

The isoquinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. The specific compound at the center of this guide, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, represents a promising, yet largely unexplored, iteration of this scaffold. The introduction of a fluorine atom at the 6-position is a strategic modification, as fluorine substitution can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.

This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the most probable target classes based on the extensive pharmacology of related isoquinolinone derivatives, and provide detailed, actionable protocols for target deconvolution and validation, grounded in scientific integrity and field-proven insights.

Part 1: Hypothesis-Driven Target Exploration: The Prime Suspects

While direct biological data for this compound is not yet publicly available, a thorough analysis of the structure-activity relationships (SAR) of analogous compounds points towards several high-probability target families.[2][3]

The Leading Hypothesis: Poly (ADP-ribose) Polymerase (PARP) Inhibition

The most compelling hypothesis for the therapeutic action of this compound is the inhibition of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1.[2] PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[4] Inhibitors of PARP have emerged as a successful class of targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]

Causality behind the Hypothesis:

-

Structural Precedent: The 3,4-dihydroisoquinolin-1-one scaffold is a core structural motif in several potent PARP inhibitors.[6] This suggests that the fundamental shape and electronic properties of this scaffold are well-suited for binding to the active site of PARP1.

-

Mechanism of Action: PARP inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). The isoquinolinone core mimics the nicotinamide moiety of NAD+, allowing it to occupy the active site and block enzymatic activity.

-

Potential for Enhanced Potency: The 6-fluoro substitution could enhance binding affinity through favorable interactions with amino acid residues in the PARP1 active site, potentially leading to increased potency and selectivity.

Part 2: A Broad Spectrum of Possibilities: Secondary Target Classes

While PARP inhibition is the primary hypothesis, the versatility of the isoquinoline scaffold necessitates the consideration of other potential targets.[7][8]

Kinase Inhibition: Targeting Cellular Signaling

-